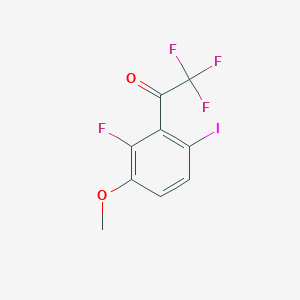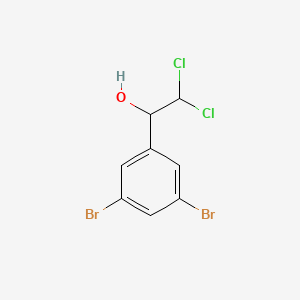![molecular formula C10H8N2 B14759132 Cyclohepta[b][1,4]diazepine CAS No. 257-29-4](/img/structure/B14759132.png)
Cyclohepta[b][1,4]diazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclohepta[b][1,4]diazepine is a heterocyclic compound featuring a seven-membered ring fused with a diazepine ring. This structure is notable for its inclusion of two nitrogen atoms within the ring system, which imparts unique chemical and biological properties. This compound and its derivatives have garnered significant interest due to their potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.
準備方法
Synthetic Routes and Reaction Conditions: Cyclohepta[b][1,4]diazepine can be synthesized through various synthetic pathways. One common method involves the reaction of cycloheptanone with appropriate amines and aldehydes under acidic or basic conditions. For instance, the reaction of cycloheptanone with o-phenylenediamine in the presence of a catalyst such as anhydrous stannous chloride can yield the desired diazepine derivative .
Industrial Production Methods: Industrial production of this compound typically involves optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques. The use of heteropolyacid catalysts has been reported to enhance the efficiency of the synthesis, providing high yields and short reaction times .
化学反応の分析
Types of Reactions: Cyclohepta[b][1,4]diazepine undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert this compound into its corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, often involving the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can introduce different functional groups into the diazepine ring, enhancing its chemical diversity
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in methanol is commonly used for oxidation reactions.
Reduction: Sodium borohydride in methanol or ethanol is frequently employed for reduction reactions.
Substitution: Various halogenated reagents and catalysts can facilitate substitution reactions under mild conditions.
Major Products Formed: The major products formed from these reactions include N-oxides, reduced diazepine derivatives, and substituted diazepines with diverse functional groups .
特性
CAS番号 |
257-29-4 |
|---|---|
分子式 |
C10H8N2 |
分子量 |
156.18 g/mol |
IUPAC名 |
2,6-diazabicyclo[5.5.0]dodeca-1,3,5,7,9,11-hexaene |
InChI |
InChI=1S/C10H8N2/c1-2-5-9-10(6-3-1)12-8-4-7-11-9/h1-8H |
InChIキー |
SIICILIFDITRIA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=NC=CC=N2)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


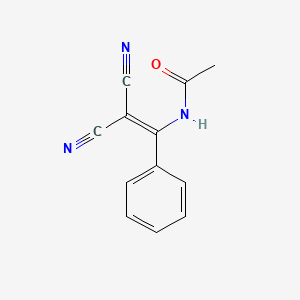

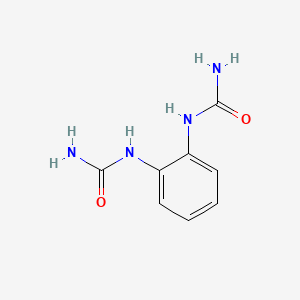
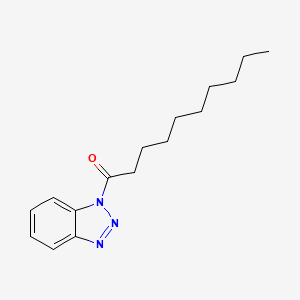

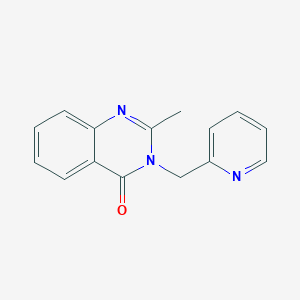

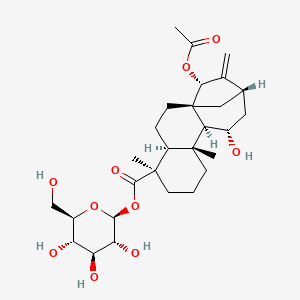
![N-[2-[[5-chloro-2-[2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]pyrimidin-4-yl]amino]phenyl]-N-methylmethanesulfonamide](/img/structure/B14759109.png)

